molecular formula C24H26N2O3 B7718465 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide

2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide

Cat. No. B7718465
M. Wt: 390.5 g/mol
InChI Key: QNKKECHOEWHVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. This compound is a derivative of the hallucinogenic drug 2,5-dimethoxy-4-methylamphetamine (DOM) and has been studied for its potential use as a research chemical.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide is believed to exert its effects by binding to the 5-HT2A receptor and activating a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the 5-HT2A receptor is thought to underlie the hallucinogenic effects of 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide and other phenethylamines.
Biochemical and physiological effects:
2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide has been found to produce a range of effects in animal models, including changes in locomotor activity, body temperature, and heart rate. It has also been shown to produce behavioral effects such as head twitching, forepaw treading, and wet-dog shakes, which are characteristic of hallucinogenic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide as a research chemical is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, its high affinity for the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes.
However, there are also several limitations to using 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide in lab experiments. One limitation is that its hallucinogenic effects can make it difficult to interpret the results of behavioral assays. Additionally, its potential for abuse and lack of safety data make it important to handle 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide with caution and follow appropriate safety protocols.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide. One area of interest is the development of new compounds that are based on the structure of 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide but have different pharmacological properties. Another area of interest is the use of 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide as a tool for studying the role of the 5-HT2A receptor in various psychiatric disorders, such as depression and anxiety. Finally, further research is needed to better understand the mechanisms underlying the effects of 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide and other phenethylamines on the brain and behavior.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using sodium borohydride to form 3,4-dimethoxyphenyl-2-nitropropane, which is subsequently reacted with 3,4-dimethylphenylmagnesium bromide and pyridine to form 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide has been studied for its potential use as a research chemical in the field of neuroscience. Specifically, it has been investigated for its ability to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 2-(3,4-dimethoxyphenyl)-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)acetamide has been found to have a high affinity for the 5-HT2A receptor, which is the same receptor that is targeted by hallucinogenic drugs such as LSD and psilocybin.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-16-7-9-19(12-17(16)2)24(20-6-5-11-25-15-20)26-23(27)14-18-8-10-21(28-3)22(13-18)29-4/h5-13,15,24H,14H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKKECHOEWHVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]acetamide

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